1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSBXFWZKLQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzene with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research involving derivatives of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene has shown promising antiproliferative activities against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. For instance, compounds derived from this structure exhibited IC50 values below 5 μM, indicating significant potency compared to control drugs like sorafenib .
Mechanism of Action
The mechanism underlying the anticancer activity is believed to involve the introduction of electron-withdrawing groups on the benzene ring, which enhances the compound's reactivity and interaction with biological targets. Notably, fluorine-containing substituents have been associated with improved antiproliferative effects .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
- Williamson Ether Synthesis : This method involves the reaction of chloromethylbenzene with trifluoroethanol under basic conditions to form the desired ether compound.
- Reductive Amination : This technique is utilized to create intermediates that can be further modified to enhance biological activity .
Material Science Applications
Beyond medicinal uses, this compound also finds applications in material science due to its unique chemical properties:
- Fluorinated Polymers : The trifluoroethoxy group imparts hydrophobicity and thermal stability to polymers. These properties are advantageous in applications such as coatings and sealants.
- Chemical Intermediates : The compound serves as a precursor for synthesizing other functional materials that require specific chemical functionalities for enhanced performance in various applications.
Case Study 1: Anticancer Compound Development
A series of compounds derived from this compound were synthesized and tested for their antiproliferative activity. Compounds with fluorinated substituents demonstrated superior efficacy against MCF7 and PC3 cell lines compared to traditional chemotherapeutics .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthesis pathways for producing derivatives of this compound highlighted the efficiency of using trifluoroethanol in the presence of strong bases. This approach not only increased yield but also reduced reaction times significantly .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The trifluoroethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differences in reactivity, physicochemical properties, and applications:
Structural and Electronic Differences
- Substituent Position : Ortho-substituted analogs (e.g., the target compound) exhibit steric hindrance that slows nucleophilic substitution compared to para-substituted isomers (e.g., 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene) .
- Leaving Groups : Bromine in 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene facilitates faster alkylation than chlorine due to weaker C-Br bonds .
- Electron-Withdrawing Effects : The trifluoroethoxy group (-OCH2CF3) provides stronger electron-withdrawing effects than trifluoromethoxy (-OCF3), influencing aromatic ring reactivity in electrophilic substitutions .
Stability and Reactivity
- Hydrolytic Stability: Trifluoroethoxy groups enhance resistance to hydrolysis compared to non-fluorinated ethers, as seen in palladium-catalyzed cross-coupling products .
- Thermal Stability : Compounds with trifluoromethoxy groups (-OCF3) decompose at higher temperatures than trifluoroethoxy analogs due to stronger C-O bonds .
Research Findings and Data
Physicochemical Properties
| Property | This compound | 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene |
|---|---|---|---|
| Molecular Weight | 224.61 g/mol | 224.61 g/mol | 233.14 g/mol |
| Boiling Point | Not reported | Not reported | 245–247°C |
| LogP (Octanol-Water) | ~2.8 (estimated) | ~2.8 (estimated) | ~2.5 |
| Melting Point | Not reported | Not reported | 34–36°C |
Data compiled from .
Biological Activity
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is a compound of interest due to its unique structural features and potential biological activities. The presence of both chloromethyl and trifluoroethoxy groups on the benzene ring suggests that this compound may exhibit diverse pharmacological properties, particularly in the realm of anticancer activity and other therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound can be represented as . The trifluoroethoxy group is known to enhance the lipophilicity of compounds, which can influence their interaction with biological membranes and molecular targets.
The mechanism of action for compounds similar to this compound often involves interactions with various molecular targets through their functional groups. The chloromethyl group can act as an electrophile in nucleophilic substitution reactions, while the trifluoroethoxy group may modulate the compound's solubility and membrane permeability. These interactions could lead to modulation of cellular processes and biochemical pathways.
Case Study: Antiproliferative Effects
A study evaluating a series of N-aryl-N'-(trifluoroethoxy) derivatives revealed that certain compounds showed significant antiproliferative activity with IC50 values under 5 μM against multiple cancer cell lines. Specifically:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 9b | <5 | MCF7 |
| Compound 9d | <5 | PC3 |
| Control (Sorafenib) | >5 | All |
This indicates that the introduction of trifluoroethoxy groups enhances biological activity, potentially making these compounds valuable in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving chloromethylation reactions followed by the introduction of the trifluoroethoxy group. The synthetic pathway typically includes:
- Chloromethylation : Reacting a suitable benzene derivative with chloromethyl methyl ether.
- Etherification : Introducing the trifluoroethanol to form the trifluoroethoxy substituent.
Comparative Analysis
This compound can be compared to other structurally similar compounds to evaluate its unique properties:
| Compound | Anticancer Activity | Lipophilicity |
|---|---|---|
| 1-(Chloromethyl)-4-(trifluoroethoxy)benzene | Moderate | High |
| 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | High | Moderate |
The presence of both chloromethyl and trifluoroethoxy groups contributes to its distinct reactivity and potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene, and what critical reaction parameters influence yield?
The synthesis typically involves halogenation and etherification steps. A common method starts with 2-(2,2,2-trifluoroethoxy)benzene derivatives, followed by chloromethylation using reagents like paraformaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂). Key parameters include:
- Temperature : Optimal chlorination occurs between 40–60°C to minimize byproducts.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
- Catalyst selection : Lewis acids improve electrophilic substitution rates .
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?
Researchers should employ:
- ¹H/¹³C NMR : To confirm the chloromethyl (-CH₂Cl) and trifluoroethoxy (-OCF₂CF₃) substituents. The trifluoroethoxy group shows distinct splitting patterns due to coupling with fluorine nuclei .
- FT-IR : Peaks near 750 cm⁻¹ (C-Cl stretch) and 1120 cm⁻¹ (C-O-C of trifluoroethoxy) validate functional groups .
- Mass spectrometry (HRMS) : Molecular ion clusters at m/z corresponding to isotopic patterns of Cl and F confirm the molecular formula .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile chlorinated intermediates.
- Waste disposal : Segregate halogenated waste for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can conflicting NMR data between synthetic batches be systematically resolved?
Discrepancies often arise from:
- Impurity profiles : Use preparative HPLC to isolate byproducts (e.g., di-chlorinated derivatives) and compare their spectra .
- Deuterated solvent effects : Confirm solvent purity and ensure complete dissolution to avoid splitting artifacts .
- Dynamic processes : Variable-temperature NMR can detect conformational changes in the trifluoroethoxy group .
Q. What strategies enhance regioselectivity in nucleophilic substitution reactions involving this compound?
- Catalyst optimization : Transition-metal catalysts (e.g., Pd) improve selectivity for C-Cl bond activation over competing pathways .
- Solvent effects : Non-polar solvents (e.g., toluene) favor SN2 mechanisms, reducing elimination byproducts .
- Steric directing groups : Introduce temporary protecting groups on the benzene ring to steer reactivity .
Q. What in vitro models are suitable for studying its biological interactions?
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) due to the compound’s potential to alter drug metabolism .
- Cell-based toxicity screens : Use human hepatocyte lines to assess bioaccumulation risks linked to its lipophilic trifluoroethoxy group .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) to prioritize further pharmacological studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Replicate conditions : Ensure exact replication of solvent purity, reagent stoichiometry, and temperature gradients .
- Byproduct quantification : Use GC-MS or LC-MS to identify unaccounted side products that reduce apparent yields .
- Scale effects : Pilot small-scale (<1 mmol) vs. large-scale (>10 mmol) reactions to assess reproducibility .
Methodological Best Practices
Q. What computational tools aid in predicting synthetic pathways or biological activity?
- Retrosynthesis software : Tools like Pistachio or Reaxys propose feasible routes using halogenation and etherification templates .
- ADMET prediction platforms : SwissADME or pkCSM estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
